molecular formula C6H10F3N B13063828 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine

Cat. No.: B13063828
M. Wt: 153.15 g/mol
InChI Key: PNHPXCYHILVRKV-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine (CAS: 1369100-74-2) is a fluorinated cyclopropylamine with the molecular formula C₆H₁₀F₃N and a molecular weight of 153.15 g/mol. It is available as a hydrochloride salt (CAS: 1454690-80-2, molecular weight: 273.16 g/mol) . The compound features a cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and an ethylamine side chain, which enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs. Synthesis typically involves multistep routes, including cyclopropanation and subsequent functionalization, with purity ≥95% confirmed via chromatographic methods .

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]ethanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2

InChI Key

PNHPXCYHILVRKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Ethanamine Moiety: The final step involves the reaction of the trifluoromethylcyclopropyl intermediate with an ethanamine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄). This reaction typically converts the amine group into a nitro group or nitrile, though specific product structures for this compound require further characterization.

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄, 60–80°COxidized derivative (unstable intermediate observed)N/A

Reduction Reactions

While the compound itself is an amine, its synthetic precursors (e.g., imines or nitriles) may undergo reduction. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a common reagent for such transformations.

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous ether, refluxPrimary amine (if reducing nitrile precursor)N/A

Alkylation and Acylation

The amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. These reactions often occur in polar aprotic solvents like tetrahydrofuran (THF).

Reaction Type Reagent Conditions Product Reference
AlkylationCH₃ITHF, 25°C, 12 hrsN-Methyl derivative
AcylationAcetyl chlorideTHF, 0°C → RT, 6 hrsN-Acetyl amide

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds, a key step in synthesizing heterocyclic frameworks.

Carbonyl Compound Conditions Product Application Reference
BenzaldehydeEthanol, reflux, 24 hrsSchiff basePharmaceutical intermediate

Acid-Base Reactions

As a primary amine, it forms stable hydrochloride salts under acidic conditions, enhancing its solubility for pharmaceutical formulations .

Acid Conditions Product Solubility Reference
HCl (gaseous)Et₂O, 0°C, 2 hrsHydrochloride salt>50 mg/mL in H₂O

Key Challenges and Research Gaps

  • Product characterization : Limited data on isolated yields or spectroscopic details for oxidation/reduction products.

  • Stereochemical outcomes : The cyclopropane ring’s strain may influence reaction stereoselectivity, but studies are lacking .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Specifically, it has been utilized in the development of substituted pyrazinones, which are important for creating ROR gamma modulators. These modulators are significant in treating diseases such as psoriasis and other inflammatory conditions . The ability to synthesize non-racemic forms of 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-amine enhances its utility in drug discovery, as enantiomeric purity can influence the pharmacological profile of the resulting drugs.

Bioisosteric Replacement:
Recent studies have highlighted the trifluoromethyl group as a bioisosteric replacement for more traditional functional groups. Compounds incorporating this moiety often exhibit enhanced metabolic stability and potency compared to their non-trifluoromethyl counterparts . This characteristic makes this compound a valuable scaffold for medicinal chemists aiming to optimize drug properties.

Synthetic Applications

Synthesis of Complex Molecules:
The compound is integral to various synthetic pathways, particularly those involving cyclopropane derivatives. For instance, it has been employed in reactions that yield high diastereoselectivity and enantioselectivity, which are crucial for synthesizing complex organic molecules . The development of scalable synthetic routes for producing this compound allows for its efficient use in laboratory settings and industrial applications .

Reagent Development:
Research has also focused on creating new reagents based on this compound that facilitate C–H functionalization and other transformations. These reagents streamline synthetic processes and have been commercialized for use by discovery chemists .

Case Study 1: Synthesis of ROR Gamma Modulators

A notable application of this compound is its role in synthesizing ROR gamma modulators. These compounds are being investigated for their therapeutic potential in treating autoimmune diseases. The synthesis involves multiple steps where the amine acts as a building block for creating complex pyrazinone structures .

Case Study 2: Trifluoromethylation Reactions

In another study, researchers demonstrated the use of trifluoromethyl cyclopropane derivatives in arylation reactions to introduce trifluoromethyl groups into aromatic systems. This method showcased the versatility of this compound as a precursor for generating diverse fluorinated compounds with potential biological activity .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryIntermediate for ROR gamma modulators
Bioisosteric ReplacementEnhances metabolic stability and potency
Synthetic ApplicationsBuilding block for complex organic syntheses
Reagent DevelopmentNew reagents for C–H functionalization

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other biomolecules. The cyclopropyl ring may contribute to the compound’s rigidity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

(a) 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₀F₃N·HCl
  • Key Features : The trifluoromethyl group increases electronegativity and steric bulk, enhancing receptor-binding specificity in medicinal chemistry applications .

(b) [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)

  • Molecular Formula : C₅H₈F₃N·HCl
  • Comparison : Shorter carbon chain (methanamine vs. ethanamine) reduces steric hindrance but may decrease solubility in polar solvents .

Enantiomeric Cyclopropylamines with Aryl Substituents

Compounds 96 , 97 , 101 , and 102 () share a cyclopropyl core but differ in substituents:

  • 96/97 : Contain a 3-(trifluoromethyl)phenyl group and a triazole moiety.
  • 101/102 : Feature a pyridinyl group with difluoromethyl (-CHF₂) substitution.
  • Key Differences :
    • Retention Times : Enantiomer I (96: 1.41 min) vs. II (97: 2.45 min) in SFC, indicating distinct polarities .
    • Bioactivity : Pyridinyl derivatives (101/102) show improved CNS penetration due to reduced hydrogen-bonding capacity .

N-Substituted Cyclopropylmethylamines

  • 29 : Contains a fluoro-methoxyphenyl group.
  • 30 : Cyclopropane ring directly attached to the amine.
  • 31 : Ethylamine chain with a methoxyphenyl group.
  • Structural Impact: 29/31: Ethylamine chains enhance conformational flexibility, improving receptor affinity .

Other Fluorinated Cyclopropane Amines

  • 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS: 942938-39-8): Molecular Formula: C₁₀H₁₂F₃NO Comparison: The trifluoroethoxy (-OCH₂CF₃) group enhances metabolic resistance compared to -CF₃ .
  • 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine :
    • Sulfanyl Group : Introduces hydrogen-bond acceptor properties, altering solubility and reactivity .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Feature Source
This compound C₆H₁₀F₃N Cyclopropyl-CF₃, ethylamine 153.15 High lipophilicity
Compound 96 (Enantiomer I) C₂₄H₂₄F₃N₅O 3-(Trifluoromethyl)phenyl, triazole 485.48 SFC retention: 1.41 min
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine (29) C₂₁H₂₅F₃N₂O₂ Fluoro-methoxyphenyl, ethylamine 412.44 Serotonin 2C agonist
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO Trifluoroethoxy-phenyl 219.20 Enhanced metabolic stability

Discussion of Structural and Functional Implications

  • Trifluoromethyl vs. Difluoromethyl : -CF₃ groups increase electron-withdrawing effects and steric bulk, whereas -CHF₂ offers partial fluorination for balanced lipophilicity .
  • Cyclopropane Rigidity : Restricts conformational freedom, improving target selectivity in drug design (e.g., compound 30 ).
  • Enantiomer-Specific Activity : SFC retention times correlate with chiral recognition in biological systems .

Biological Activity

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine, a compound of interest in medicinal chemistry, has been studied for its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl ring substituted with a trifluoromethyl group. This unique structure influences its interaction with biological targets and contributes to its pharmacological properties.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and target binding affinity.

Biochemical Pathways

This compound may influence several biochemical pathways. It has been suggested that such compounds can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)5.6Induction of apoptosis
SW620 (colorectal)4.3Inhibition of cell proliferation
MCF7 (breast)6.8Modulation of signaling pathways

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence for neuroprotective effects. The compound has shown promise in animal models for reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Study 1: Anticancer Efficacy in Animal Models

A study investigated the effects of this compound on tumor growth in mice bearing human xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of the compound in a rat model of traumatic brain injury. Administration of the compound resulted in improved behavioral outcomes and reduced markers of inflammation and apoptosis in brain tissue .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it undergoes metabolic transformations primarily through cytochrome P450 enzymes, which could influence its efficacy and safety profile .

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